molecular formula C10H12BrClN2O2S B11820019 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine CAS No. 1352530-97-2

3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B11820019
CAS No.: 1352530-97-2
M. Wt: 339.64 g/mol
InChI Key: LLWMHMXJEDXACI-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C10H12BrClN2O2S It is characterized by the presence of bromine, chlorine, and a piperidin-1-ylsulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The presence of the piperidin-1-ylsulfonyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1352530-97-2

Molecular Formula

C10H12BrClN2O2S

Molecular Weight

339.64 g/mol

IUPAC Name

3-bromo-4-chloro-5-piperidin-1-ylsulfonylpyridine

InChI

InChI=1S/C10H12BrClN2O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2

InChI Key

LLWMHMXJEDXACI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2Cl)Br

Origin of Product

United States

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